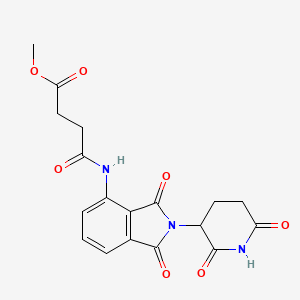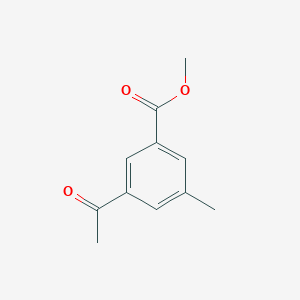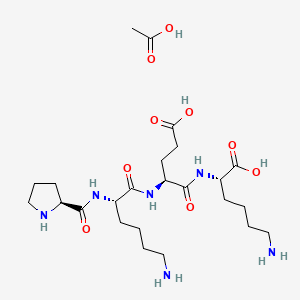
Tetrapeptide-30 Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapeptide-30 Acetate is a synthetic peptide composed of four amino acids: proline, lysine, glutamic acid, and lysine. It is known for its skin-brightening properties and functions as a tyrosinase inhibitor, effectively lightening hyperpigmentation and evening skin tone by decreasing tyrosinase levels and preventing melanocyte activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapeptide-30 Acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapeptide-30 Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its structure and function.
Substitution: This reaction can replace specific amino acids within the peptide, potentially enhancing or diminishing its activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction may yield reduced thiol groups.
Applications De Recherche Scientifique
Tetrapeptide-30 Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with other biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in skin care products for treating hyperpigmentation and uneven skin tone
Mécanisme D'action
Tetrapeptide-30 Acetate exerts its effects primarily by inhibiting the enzyme tyrosinase, which is involved in melanin production. By decreasing tyrosinase levels and preventing melanocyte activation, it reduces melanin synthesis and lightens hyperpigmentation. Additionally, it inhibits the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) from stressed keratinocytes, further contributing to its skin-brightening and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Tetrapeptide-30 Acetate is unique in its specific sequence and mechanism of action. Similar compounds include:
Tetrapeptide-61: Known for its collagen-boosting and skin-smoothing properties.
TEGO® Pep 4-17: Enhances fibroblast functionality and accelerates wound healing.
Copper Tripeptide: Promotes skin regeneration and repair.
Compared to these compounds, this compound is particularly effective in reducing hyperpigmentation and evening skin tone by targeting tyrosinase and melanocyte activation.
Propriétés
Formule moléculaire |
C24H44N6O9 |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H40N6O7.C2H4O2/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24;1-2(3)4/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35);1H3,(H,3,4)/t14-,15-,16-,17-;/m0./s1 |
Clé InChI |
JQJKOEZUZYXNSZ-SITLLQIKSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)
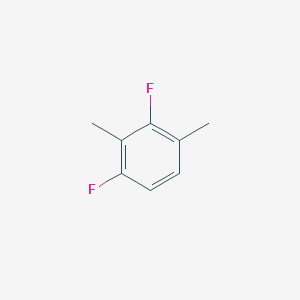
![3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14770963.png)
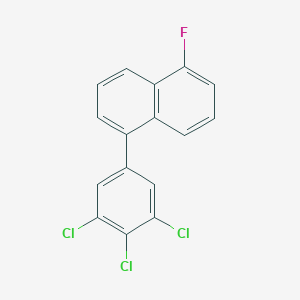
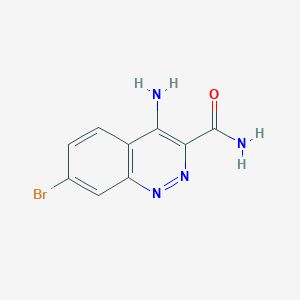
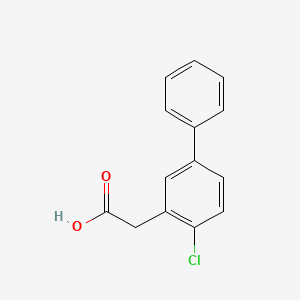
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)
![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)


